N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide
CAS No.: 1903547-15-8
Cat. No.: VC7597432
Molecular Formula: C21H21N3O
Molecular Weight: 331.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903547-15-8 |
|---|---|
| Molecular Formula | C21H21N3O |
| Molecular Weight | 331.419 |
| IUPAC Name | 4-propyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-14-17-10-12-23-20(13-17)19-5-3-11-22-15-19/h3,5-13,15H,2,4,14H2,1H3,(H,24,25) |
| Standard InChI Key | IKWRBTVDFQWABS-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two primary domains:
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4-Propylbenzamide Core: A benzene ring substituted with a propyl chain at the para position and an amide functional group.
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[2,3'-Bipyridin]-4-ylmethyl Substituent: A bipyridine system (two connected pyridine rings) attached to the benzamide via a methylene (–CH<sub>2</sub>–) linker.
Key Structural Features:
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Molecular Formula: C<sub>22</sub>H<sub>22</sub>N<sub>3</sub>O (calculated based on analogous compounds ).
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Molecular Weight: ~344.44 g/mol.
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Hydrogen Bond Acceptors: 4 (amide carbonyl oxygen, three pyridine nitrogens) .
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Rotatable Bonds: 6–8, depending on bipyridine conformation .
Physicochemical Data
Synthesis and Structural Analogues
Proposed Synthesis Pathway
The synthesis likely involves multi-step reactions:
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Formation of 4-Propylbenzoyl Chloride:
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Aminomethylation of Bipyridine:
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Coupling Reaction:
Critical Challenges:
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Steric hindrance from the bipyridine system may reduce reaction yields.
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Purification requires chromatographic techniques due to polarity differences .
Structural Analogues and Activity Insights
Inferences for N-([2,3'-Bipyridin]-4-ylmethyl)-4-propylbenzamide:
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Bipyridine moieties often enhance binding to metalloenzymes or nucleic acids .
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The propyl chain may improve membrane permeability compared to shorter alkyl groups .
Challenges and Future Directions
Knowledge Gaps
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No direct in vivo or in vitro data are available for this compound.
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Synthetic scalability and metabolic stability remain unverified.
Recommended Studies
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